molecular formula C12H10N4O2 B2690943 3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1206986-93-7

3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Numéro de catalogue: B2690943
Numéro CAS: 1206986-93-7
Poids moléculaire: 242.238
Clé InChI: HBMHKKCKHLQYPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pre-clinical research, particularly in the field of kinase inhibition and anticancer agent development. This molecule integrates two key pharmacophores: a benzamide moiety and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole heterocycle is recognized as a privileged scaffold in drug discovery due to its bioisosteric properties, often serving as a stable replacement for ester and amide functionalities, which can enhance metabolic stability . This ring system is found in several commercially available drugs and exhibits a wide spectrum of biological activities . Specifically, benzamide derivatives incorporating a 1,2,4-oxadiazole unit have been identified as novel and potent inhibitors of RET kinase, a validated molecular target for cancer therapy . These compounds have demonstrated the ability to strongly inhibit RET kinase activity at both molecular and cellular levels and suppress cell proliferation . The presence of the 3-cyano group on the benzamide ring and the methyl-substituted oxadiazole in this specific compound offers a strategic site for further chemical exploration and structure-activity relationship (SAR) studies to optimize potency and selectivity. Researchers can utilize this compound as a valuable chemical tool or lead structure for investigating new therapeutic pathways in oncology, as well as in other areas where 1,2,4-oxadiazole-based compounds have shown activity, such as anti-inflammation and antimicrobial applications . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Propriétés

IUPAC Name

3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-8-15-11(18-16-8)7-14-12(17)10-4-2-3-9(5-10)6-13/h2-5H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMHKKCKHLQYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Mécanisme D'action

The mechanism of action of 3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxadiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzamide Core

Compound Name Substituent on Benzamide Heterocycle/Group Attached to Amide Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide 3-Cyano 3-Methyl-1,2,4-oxadiazole methyl C₁₂H₁₀N₄O₂ 242.23 Potential metabolic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Methyl 2-Hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group for metal catalysis
4-Chloro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide () 4-Chloro Pyrazole-oxadiazole hybrid C₂₀H₁₃ClF₃N₅O₂ 449.80 Metabolically stable modulator
4-Cyano-3-fluoro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide () 3-Fluoro, 4-Cyano Pyrazole-oxadiazole hybrid C₂₁H₁₃F₄N₆O₂ 457.10 Enhanced lipophilicity from CF₃ group

Analysis :

  • Trifluoromethyl groups () enhance lipophilicity and metabolic resistance but may reduce solubility .

Heterocycle and Linker Modifications

Compound Name Heterocycle/Linker Key Functional Differences Biological Relevance
This compound 1,2,4-Oxadiazole methyl Amide linker; oxadiazole improves stability Potential protease inhibition or kinase modulation
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () Thioether linker Thioether increases flexibility Anticancer or antiviral applications
4-Cyano-N-(3-methylisoxazol-5-yl)benzamide () Isoxazole Isoxazole vs. oxadiazole Reduced metabolic stability compared to oxadiazole
Methyl N-cyanobenzimidate () Imidate ester Ester linker; prone to hydrolysis Intermediate in synthesis

Analysis :

  • The 1,2,4-oxadiazole ring () offers superior metabolic stability over isoxazole () due to resistance to enzymatic oxidation .
  • Thioether linkers () provide conformational flexibility but may introduce susceptibility to oxidation .

Physicochemical and Spectroscopic Data

Compound Name IR (cm⁻¹) HRMS (M+H)+ Notable Peaks in NMR
This compound Not reported Not reported Not reported
4-Chloro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide () 1656 (C=O), 1513 (C=N) 450.0984 (calc), 450.0981 (obs) δ 11.6 (oxadiazole CH₃)
4-Cyano-3-fluoro analog () 1662 (C=O), 1599 (C≡N) 473.1180 (calc/obs) δ 109.1 (CF₃), 43.1 (CH₂)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3282 (O-H), 1656 (C=O) Not reported δ 1.45 (CH₃), 3.60 (OH)

Analysis :

  • IR peaks near 1650–1680 cm⁻¹ (C=O stretch) and 1510–1600 cm⁻¹ (C=N/C≡N) are consistent across benzamide derivatives .
  • HRMS data () confirms precise mass matching, critical for validating synthetic targets.

Activité Biologique

3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS Number: 1206986-93-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential based on various studies.

The molecular formula of this compound is C12H10N4O2C_{12}H_{10}N_{4}O_{2} with a molecular weight of 242.23 g/mol. Its structure includes a benzamide core substituted with a cyano group and a 1,2,4-oxadiazole moiety, which is critical for its biological activity.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested :
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)
    • Acute lymphoblastic leukemia (CEM-C7)
    • Acute monocytic leukemia (U-937)
  • IC50 Values :
    • The compound exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent cytotoxic activity comparable to established chemotherapeutics like doxorubicin. Specific values reported include:
      • MCF-7: IC50 = 15.63 µM
      • MEL-8: IC50 values were slightly lower than those for MCF-7.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis through several pathways:

  • Apoptotic Induction : Flow cytometry assays have indicated that treated cells show increased markers of apoptosis.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G0/G1 phase, preventing further cell division.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been associated with the cytotoxic effects observed in treated cancer cells.

Comparative Analysis

Compound NameCell LineIC50 (µM)Mechanism of Action
3-cyano-N-[...]MCF-715.63Apoptosis induction
DoxorubicinMCF-7~10DNA intercalation
Compound I-8RET KinaseModerateKinase inhibition

Case Studies

Several studies have highlighted the efficacy of this compound as a potential lead compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, and what key reaction conditions influence yield and purity?

  • Answer : The compound is synthesized via cyclization of cyanamide derivatives or through coupling reactions. A key step involves forming the 1,2,4-oxadiazole ring, often using hydroxylamine hydrochloride under reflux with acetic acid or dioxane . For example, intermediate benzamide derivatives can be reacted with hydroxylamine at 90°C for 1.75 hours to achieve cyclization. Yield optimization requires precise stoichiometry of reagents (e.g., 1:1 molar ratio of acid and amine precursors) and purification via column chromatography (e.g., using hexane/ethyl acetate). Purity is confirmed by TLC (Rf ~0.33–0.54) and LC-MS analysis .

Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic techniques?

  • Answer : Characterization relies on:

  • 1H/13C NMR : Peaks for the oxadiazole ring (e.g., δ ~2.5 ppm for methyl groups) and benzamide backbone (aromatic protons at δ ~7.0–8.5 ppm) .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight (e.g., ~213–408 Da) and purity (>95%) .
  • Melting Point : Used to assess crystallinity (e.g., 98–205°C, depending on substituents) .

Advanced Research Questions

Q. What challenges arise in the cyclization step during the synthesis of the 3-methyl-1,2,4-oxadiazole moiety, and how can they be methodologically addressed?

  • Answer : Key challenges include:

  • Side reactions : Competing formation of 1,3,4-oxadiazoles or unreacted intermediates. Mitigated by optimizing reaction time (1–2 hours) and temperature (90–110°C) .
  • Low yields : Additives like dimethylacetamide dimethyl acetal improve cyclization efficiency by stabilizing reactive intermediates .
  • Purification : Use of mixed solvents (e.g., ethyl acetate/hexane) for recrystallization enhances purity .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound across different studies?

  • Answer : Contradictions may stem from:

  • Assay variability : Standardize protocols (e.g., fixed IC50 measurement conditions) and use positive controls (e.g., known inhibitors) .
  • Structural modifications : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) via structure-activity relationship (SAR) studies .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) identifies key binding interactions with targets like orexin receptors or Plasmodium enzymes .

Q. What computational or crystallographic methods are recommended for elucidating the three-dimensional structure and electronic properties of this compound?

  • Answer :

  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for the oxadiazole ring and benzamide core .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to study stability in biological environments .

Methodological Tables

Table 1 : Key Reaction Conditions for Oxadiazole Cyclization

ReagentTemperature (°C)Time (h)Yield (%)Reference
Hydroxylamine HCl901.7563
Dimethylacetamide acetal110172

Table 2 : Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H NMR (CDCl3)δ 2.50 (s, 3H, CH3), δ 7.45–8.20 (m, Ar-H)
LC-MS (ESI+)[M+H]+ = 408.1 (calc. 408.19)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.